SB-612111

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

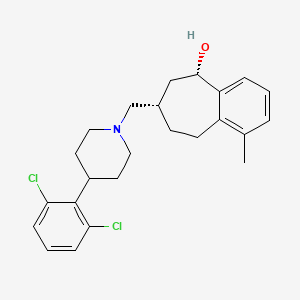

The compound (5S,7S)-7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a dichlorophenyl group, and a benzoannulene core, making it an interesting subject for research in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5S,7S)-7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol typically involves multiple steps, including the formation of the piperidine ring, the introduction of the dichlorophenyl group, and the construction of the benzoannulene core. Common synthetic routes may involve:

Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of Dichlorophenyl Group: This step often involves nucleophilic substitution reactions using 2,6-dichlorobenzene derivatives.

Construction of Benzoannulene Core: This can be accomplished through cycloaddition reactions or other ring-forming strategies.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis, ensuring high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Critical Optimizations:

-

Piperidine Synthesis : Oxidation of 2,6-dichlorobenzaldehyde to piperidine 3 was improved by adjusting piperidine stoichiometry (0.4 eq. vs. original 0.2 eq.), increasing yield from 23% to 68% .

-

Lactone Formation : Acid-catalyzed lactonization of diacid 12 to lactone 17 required strict temperature control to avoid side reactions .

Reductive Amination Optimization

The final step—reductive amination of lactol 18 and piperidine 3 —was systematically optimized (Table 1) :

| Entry | Ratio (18:3) | Reducing Agent | Solvent | Yield |

|---|---|---|---|---|

| 1 | 2:3 | NaBH₄ | MeOH | 5% |

| 4 | 3:2 | NaBH₃CN | MeOH/AcOH | 40% |

| 7 | 1:1 | NaBH(OAc)₃ | 1,2-DCE | 52% |

| 8 | 1:1 | NaBH(OAc)₃ | 1,2-DCE* | 67% |

*With aqueous NaHCO₃ quench.

Key findings :

-

NaBH(OAc)₃ outperformed NaBH₄/NaBH₃CN due to milder conditions and reduced lactol side-reduction .

-

Stoichiometric excess of lactol 18 (1.5 eq.) lowered yield (28%) due to competitive reduction pathways .

Hydrolysis and Condensation:

-

Diethyl malonate derivative (11 → 12) : Hydrolysis with NaOH yielded diacid 12 quantitatively .

-

Imide formation (12 → 13) : Condensation with NH₄OH at 190°C gave imide 13 in 34% yield .

Borane Reduction:

-

Imide to piperidine (13 → 3) : Borane dimethylsulfide reduced 13 to piperidine 3 in 85% yield, isolated as HCl salt .

Antagonism and Receptor Interactions

SB-612111 binds competitively to NOP receptors via:

Binding Affinity Data :

| Receptor | Ki (nM) | Selectivity vs. NOP |

|---|---|---|

| NOP | 0.33 | — |

| μ-opioid | 57.6 | 175× |

| κ-opioid | 160.5 | 486× |

| δ-opioid | 2109 | 6391× |

Pharmacological profile :

-

pK<sub>B</sub> = 9.70 (GTPγS binding) and 8.63 (cAMP assay) .

-

Antagonizes N/OFQ-induced effects in peripheral tissues (pA<sub>2</sub> = 8.20–8.50) .

Stability and Byproduct Mitigation

Wissenschaftliche Forschungsanwendungen

Pain Management

Mechanism of Action

SB-612111 operates primarily as an antagonist at the NOP receptor, which is implicated in pain modulation. Its antagonistic properties have been demonstrated to counteract the pronociceptive effects of nociceptin, making it a candidate for pain management therapies.

Case Studies

- In a study assessing its efficacy in acute pain models, this compound was shown to potentiate morphine's analgesic effects in morphine-tolerant animals while blocking hyperalgesia induced by inflammatory pain models. The compound exhibited Ki values of 0.33 nM for the NOP receptor, indicating high selectivity over other opioid receptors (μ-, κ-, δ) with significantly higher Ki values (57.6 nM, 160.5 nM, and 2109 nM respectively) .

- Another investigation highlighted that this compound effectively reduced thermal hyperalgesia caused by nociceptin, showcasing its potential in treating conditions characterized by heightened pain sensitivity .

Neurobiology

Impact on Cerebral Blood Flow

Recent studies have explored the effects of this compound on cerebral blood flow (CBF) following traumatic brain injury (TBI). The antagonist was applied topically to the exposed cortex of rats, leading to significant reductions in CBF dysregulation associated with TBI . This suggests a potential therapeutic role for this compound in neuroprotective strategies.

Behavioral Studies

Behavioral assays have demonstrated that this compound can modulate anxiety-like behaviors and stress responses in animal models. By blocking NOP receptor signaling, it may alter neurobiological pathways involved in stress and anxiety regulation .

Metabolic Studies

Binge Eating Disorders

this compound has been investigated for its role in modulating binge eating behaviors. In controlled studies with mice, treatment with this compound resulted in a significant dose-dependent reduction in binge intake of high-fat diets without affecting overall food consumption . This indicates that NOP receptor signaling plays a critical role in regulating feeding behavior and may offer a new avenue for treating binge eating disorders.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Wirkmechanismus

The mechanism of action of (5S,7S)-7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use, such as its therapeutic application or its role in a chemical reaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Fluorodeschloroketamine: This compound is a dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group in its structure.

Ketamine: A well-known anesthetic with a similar core structure but different substituents.

Uniqueness

The uniqueness of (5S,7S)-7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol lies in its specific combination of structural features, including the dichlorophenyl group and the benzoannulene core. These features confer unique chemical and biological properties, making it distinct from other similar compounds.

Eigenschaften

Molekularformel |

C24H29Cl2NO |

|---|---|

Molekulargewicht |

418.4 g/mol |

IUPAC-Name |

(5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol |

InChI |

InChI=1S/C24H29Cl2NO/c1-16-4-2-5-20-19(16)9-8-17(14-23(20)28)15-27-12-10-18(11-13-27)24-21(25)6-3-7-22(24)26/h2-7,17-18,23,28H,8-15H2,1H3/t17-,23-/m0/s1 |

InChI-Schlüssel |

OHRDCQFCAWLDBP-SBUREZEXSA-N |

Isomerische SMILES |

CC1=C2CC[C@@H](C[C@@H](C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl |

Kanonische SMILES |

CC1=C2CCC(CC(C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl |

Synonyme |

cis-1-methyl-7-((4-(2,6-dichlorophenyl)piperidin-1-yl)methyl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol SB-612111 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.